molecular formula C9H8N2O2 B1396923 3-Methoxy-1H-indazole-5-carboxaldehyde CAS No. 1199256-13-7

3-Methoxy-1H-indazole-5-carboxaldehyde

Cat. No. B1396923
M. Wt: 176.17 g/mol
InChI Key: KYEREGLCUUNJCE-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indazole-5-carboxaldehyde is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of the indazole family, which are known to be precursors for the synthesis of active molecules . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Methoxy-1H-indazole-5-carboxaldehyde, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has also been reported .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-1H-indazole-5-carboxaldehyde can be represented as C (C1=NNC2=C1C=C (C=C2)OC)=O . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been studied. A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy-1H-indazole-5-carboxaldehyde is 176.17 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Synthesis of Indazole Derivatives : Indazole derivatives, including those related to 3-Methoxy-1H-indazole-5-carboxaldehyde, are of interest in medicinal chemistry, particularly as kinase inhibitors. An optimized procedure for accessing 1H-indazole-3-carboxaldehydes, key intermediates for polyfunctionalized 3-substituted indazoles, has been reported. This involves nitrosation of indoles in slightly acidic conditions, converting both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes (Chevalier et al., 2018).

  • Photolytic Transformation : Photolysis of indazoles and related compounds in acidic solutions yields various benzaldehyde derivatives, demonstrating the chemical reactivity of these compounds under specific conditions (Georgarakis et al., 1971).

  • Fluorescent Dyes Synthesis : 6-Methoxy-1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde has been used to synthesize new fluorescent compounds, including benzimidazo-[1,2-a]-quinolines and indazole derivatives. These compounds show strong fluorescence and have been applied to polyester as dyes (Rajagopal & Seshadri, 1991).

  • Catalyzed Formal Cycloadditions : Studies have shown the use of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes, including heterocyclic carboxaldehydes, in methylaluminum β-binaphthoxide catalyzed reactions, demonstrating the chemical versatility of methoxy-substituted compounds (Suga, Shi, & Ibata, 1993).

  • Nitroso Intermediates in Heterocycle Synthesis : The Davis-Beirut reaction utilizes highly reactive nitroso intermediates for synthesizing diverse classes of indazoles and their derivatives. This includes simple or fused indazolones, thiazolo-indazoles, and various substituted 2H-indazoles, demonstrating the broad application of these reactions in heterocycle synthesis (Zhu, Haddadin, & Kurth, 2019).

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . Therefore, future research could focus on exploring the potential applications of 3-Methoxy-1H-indazole-5-carboxaldehyde in medicinal chemistry and pharmaceuticals.

properties

IUPAC Name

3-methoxy-1H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEREGLCUUNJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1H-indazole-5-carboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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